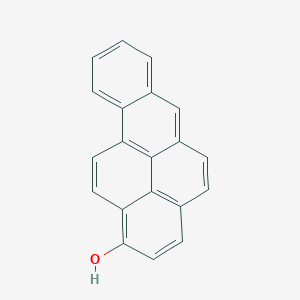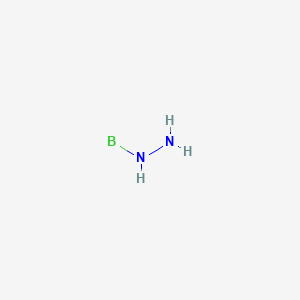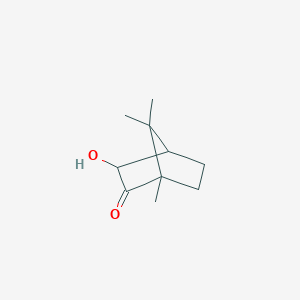
2-Pentenenitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentenenitrile can be synthesized through various methods. One common method involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of advanced catalysts to optimize the reaction efficiency. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Pentenenitrile undergoes various chemical reactions, including:
Addition Reactions: Due to its conjugated double bond, this compound can participate in addition reactions with reagents such as hydrogen, halogens, and hydrogen halides.
Oxidation and Reduction: It can be oxidized to form corresponding acids or reduced to form amines.
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., palladium or nickel) to reduce this compound to pentanenitrile.
Halogenation: Reacting with halogens (e.g., chlorine or bromine) to form halogenated derivatives.
Hydrolysis: Using acidic or basic conditions to hydrolyze the nitrile group to form carboxylic acids.
Major Products Formed:
Pentanenitrile: Formed through hydrogenation.
Halogenated Derivatives: Formed through halogenation.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
2-Pentenenitrile has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Pentenenitrile involves its ability to undergo addition, substitution, and other reactions due to its conjugated double bond and nitrile group. These functional groups allow it to interact with various molecular targets and pathways, facilitating the formation of desired products in chemical synthesis .
Comparison with Similar Compounds
Pentanenitrile: A saturated nitrile with similar applications but lacks the conjugated double bond.
Butanenitrile: A shorter-chain nitrile with different reactivity and applications.
Hexenenitrile: A longer-chain nitrile with similar reactivity but different physical properties.
Uniqueness of 2-Pentenenitrile: this compound’s conjugated double bond makes it more reactive and versatile compared to its saturated counterparts. This unique feature allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
13284-42-9 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
pent-2-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |
InChI Key |
ISBHMJZRKAFTGE-UHFFFAOYSA-N |
SMILES |
CCC=CC#N |
Isomeric SMILES |
CC/C=C/C#N |
Canonical SMILES |
CCC=CC#N |
boiling_point |
234 °F at 760 mm Hg (NTP, 1992) |
density |
0.82 at 39 °F (NTP, 1992) |
flash_point |
73.8 °F (NTP, 1992) |
Key on ui other cas no. |
13284-42-9 26294-98-4 25899-50-7 |
physical_description |
2-pentenenitrile is a clear yellow liquid. (NTP, 1992) Liquid |
Pictograms |
Flammable; Acute Toxic |
solubility |
5 to 10 mg/mL at 66° F (NTP, 1992) |
Synonyms |
2-pentenenitrile 2-pentenenitrile, (E)-isomer 2-pentenenitrile, (Z)-isome |
vapor_pressure |
6 mm Hg at 77 °F ; 110 mm Hg at 122° F; 134 mm Hg at 158° F (NTP, 1992) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

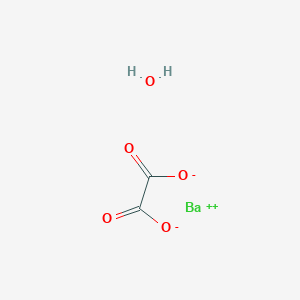
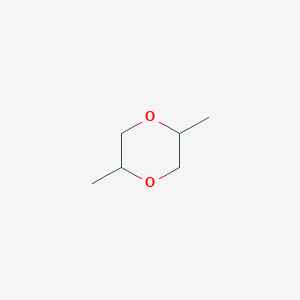
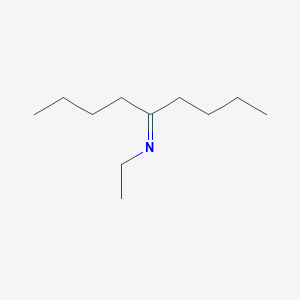
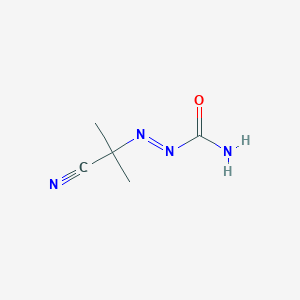
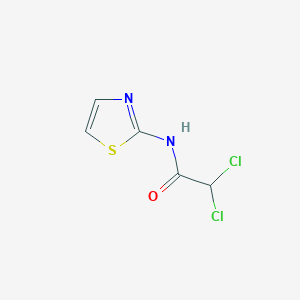
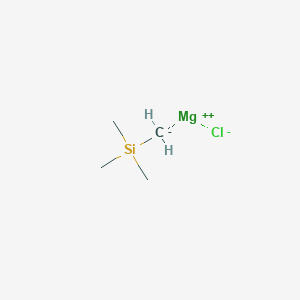
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

